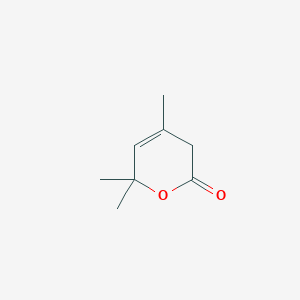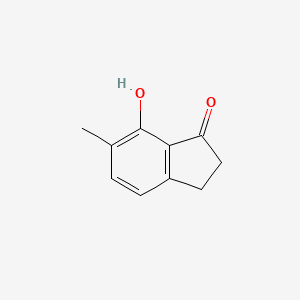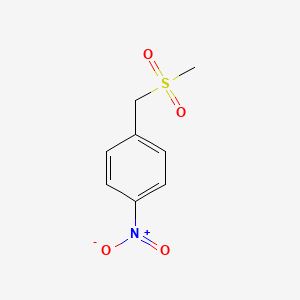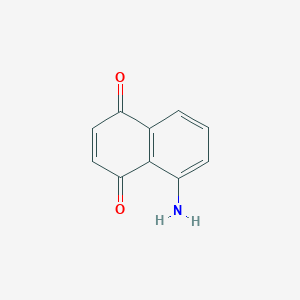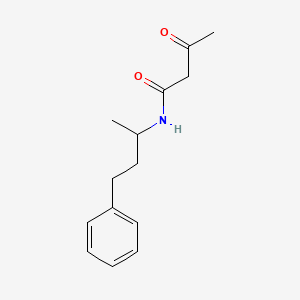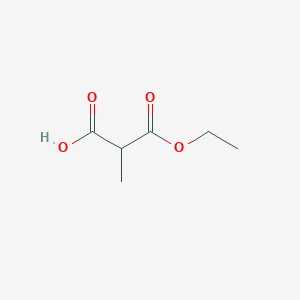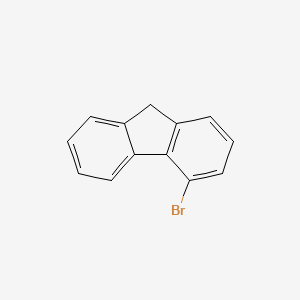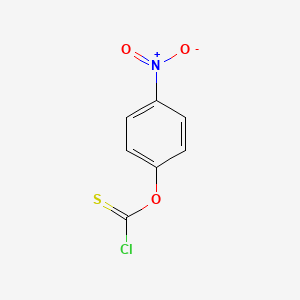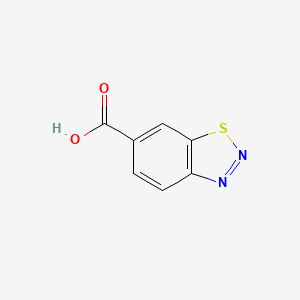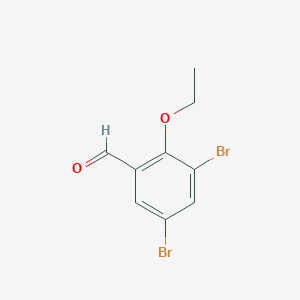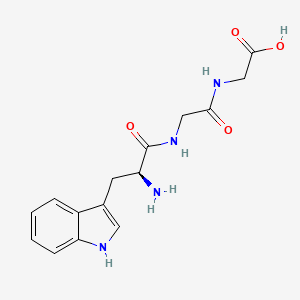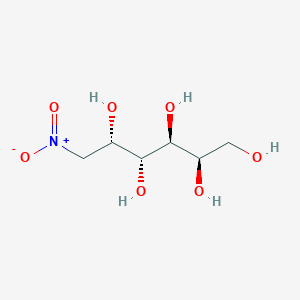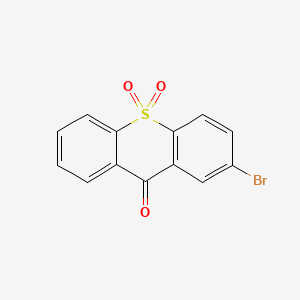
2-Bromo-10,10-dioxothioxanthen-9-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-10,10-dioxothioxanthen-9-one is represented by the formula C13H7BrO3S . The exact mass is 321.93000 .Physical And Chemical Properties Analysis
2-Bromo-10,10-dioxothioxanthen-9-one has a molecular weight of 323.16200 . It has a density of 1.743g/cm3 . The boiling point is 511.4ºC at 760 mmHg . The flash point is 263.1ºC . The LogP value is 3.90710 , and the vapour pressure is 1.42E-10mmHg at 25°C .Scientific Research Applications
Application Summary
The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of new bromophenol derivatives . These derivatives have shown promising inhibition effects on certain metabolic enzymes, which could potentially be used for the treatment of various diseases .
Methods of Application
In the study, alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes produced new diaryl methanes . The targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .
Results or Outcomes
The newly synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE . These compounds exhibited effective hCA isoenzyme and AChE enzyme inhibition effects .
Organic Chemistry
Application Summary
The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of xanthones . Xanthones are yellow-colored and oxygen-containing heterocycles . They possess a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Methods of Application
In the study, the method was investigated by using 2′-bromo-2-hydroxy-5-methylbenzophenone to produce xanthone in water . The effects of different bases, equivalents, temperatures, and reaction times were examined .
Results or Outcomes
The synthesis of xanthones via this method has contributed to the development of new xanthones with a variety of pharmacological activities . This has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .
Medicinal Chemistry
Application Summary
The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of biologically active xanthones . Xanthones are known for their multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Methods of Application
In the study, the method was investigated by using 2′-bromo-2-hydroxy-5-methylbenzophenone to produce xanthone in water . The effects of different bases, equivalents, temperatures, and reaction times were examined .
Results or Outcomes
The synthesis of biologically active xanthones via this method has contributed to the development of new xanthones with a variety of pharmacological activities . This has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .
Safety And Hazards
The safety data sheet (SDS) for 2-Bromo-10,10-dioxothioxanthen-9-one includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It should be stored in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
2-bromo-10,10-dioxothioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO3S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)18(12,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWXKDJFFRUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312324 | |
| Record name | 2-bromo-10,10-dioxothioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-10,10-dioxothioxanthen-9-one | |
CAS RN |
20077-15-0 | |
| Record name | NSC252144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-10,10-dioxothioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



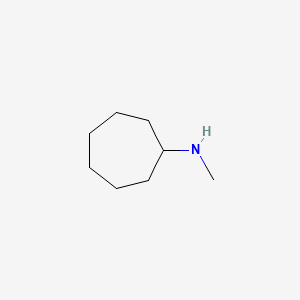
![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)
